

Toxicological Profile of 2-Methyl-1-heptanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Methyl-1-heptanol**

Cat. No.: **B1596058**

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Disclaimer: Limited direct toxicological data is available for **2-Methyl-1-heptanol**. This guide utilizes a read-across approach, primarily leveraging data from the structurally similar chemical 2-ethyl-1-hexanol, and to a lesser extent, 2-propyl-1-heptanol. This approach is based on the expected similarities in their physicochemical properties, metabolism, and toxicological profiles as 2-alkyl-1-alkanols.

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of **2-Methyl-1-heptanol**. Due to the scarcity of direct experimental data, this document employs a read-across methodology, drawing parallels from structurally related and well-studied 2-alkyl-1-alkanols, predominantly 2-ethyl-1-hexanol. The guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the potential hazards associated with **2-Methyl-1-heptanol**. Key toxicological endpoints, including acute toxicity, irritation, sensitization, repeated-dose toxicity, and genotoxicity, are presented. Detailed experimental protocols based on OECD guidelines are provided to ensure a thorough understanding of the methodologies used to generate the read-across data. Visualizations of experimental workflows and metabolic pathways are included to facilitate comprehension.

Physicochemical Properties

Understanding the physicochemical properties of **2-Methyl-1-heptanol** is crucial for predicting its toxicokinetic behavior.

Property	Value	Reference
Chemical Name	2-Methyl-1-heptanol	-
CAS Number	106-67-2	-
Molecular Formula	C8H18O	-
Molecular Weight	130.23 g/mol	-
Appearance	Colorless liquid	Assumed
Boiling Point	~167 °C	Assumed
Water Solubility	Low	Assumed
Log P (Octanol/Water)	-2.9	Assumed

Toxicological Data (Read-Across from 2-Ethyl-1-hexanol)

The following tables summarize the toxicological data for 2-ethyl-1-hexanol, which is used as a surrogate for **2-Methyl-1-heptanol**.

Acute Toxicity

Endpoint	Species	Route	Value	Classification	Reference
LD50	Rat	Oral	2047 - 3730 mg/kg bw	Low toxicity	[1] [2]
LD50	Rabbit	Dermal	> 3000 mg/kg bw	Low toxicity	[3]
LC50	Rat	Inhalation (4h)	>0.89 - <5.3 mg/L (mist)	Moderate toxicity	[1]

Irritation and Sensitization

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Rabbit	Irritating	Irritant	[1]
Eye Irritation	Rabbit	Severely irritating	Irritant	[4]
Skin Sensitization	Human	Non-sensitizing	Not a sensitizer	[1]

Repeated Dose Toxicity

Study Duration	Species	Route	NOAEL	Key Effects at LOAEL	Reference
90-day	Rat	Oral	125 mg/kg bw/day	Effects on liver and stomach	[5]
2-year	Rat	Oral	50 mg/kg bw/day	Reduced body weights	[4]

Genotoxicity

Test	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With and without	Negative	[4]
Chromosomal Aberration	CHO cells	With and without	Negative	[6]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which would be applicable for testing **2-Methyl-1-heptanol** or its surrogates.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is an alternative to the classical LD50 test and aims to determine a dose that causes evident toxicity without mortality.

- **Test Animals:** Typically, young adult female rats are used.
- **Housing and Feeding:** Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.
- **Procedure:** A sighting study is first conducted with a single animal to determine the appropriate starting dose for the main study. In the main study, groups of animals (usually 5 per group) are dosed at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation (OECD 404: Acute Dermal Irritation/Corrosion)

This test assesses the potential of a substance to cause skin irritation.

- **Test Animals:** Albino rabbits are the preferred species.
- **Procedure:** A small area of the animal's skin is shaved. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin under a gauze patch.
- **Exposure:** The patch is left in place for 4 hours.
- **Observations:** The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

This study provides information on the potential adverse effects of a substance following prolonged oral exposure.

- **Test Animals:** Rats are the preferred species. Groups of at least 10 males and 10 females are used for each dose level and a control group.

- Dose Administration: The test substance is administered daily by gavage or in the diet or drinking water for 90 days. At least three dose levels are used.
- Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
- Pathology: All animals are subjected to a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, and on all gross lesions and target organs from all groups.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test is used to detect gene mutations.

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine) are used.
- Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).
- Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Mandatory Visualizations

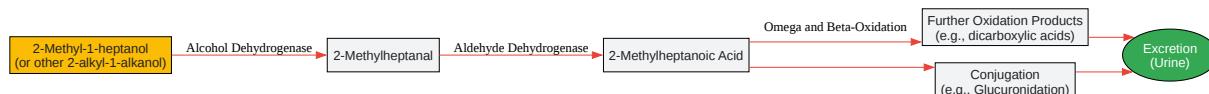
Experimental Workflow for Acute Oral Toxicity (OECD 420)



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Caption: Workflow for OECD 420 Acute Oral Toxicity Study.

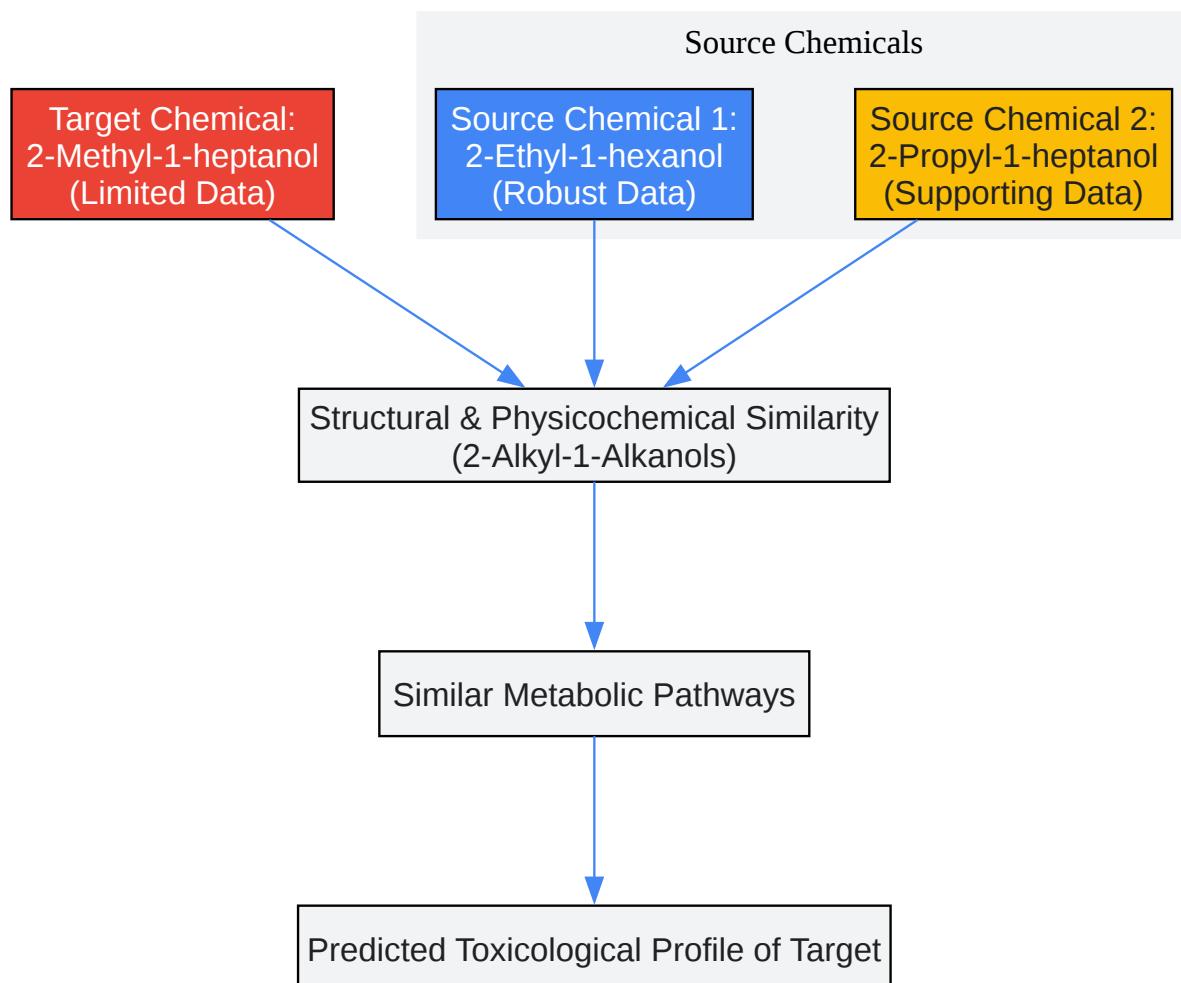
General Metabolic Pathway of 2-Alkyl-1-Alkanols



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Caption: Postulated metabolic pathway for **2-Methyl-1-heptanol**.

Logic Diagram for Read-Across Approach



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Caption: Logic of the read-across approach for toxicological assessment.

Discussion of Signaling Pathways

Direct evidence for the interaction of **2-Methyl-1-heptanol** with specific signaling pathways is not available. However, based on its metabolism to 2-methylheptanoic acid, some inferences can be made. Long-chain fatty acids and their metabolites are known to interact with various cellular signaling pathways.

- Peroxisome Proliferator-Activated Receptors (PPARs): The primary metabolite, 2-ethylhexanoic acid, has been shown to be a weak peroxisome proliferator.[6] Peroxisome proliferation can lead to increased liver weight and, in rodents, has been associated with liver tumors, although the relevance to humans is debated. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Activation of PPAR α , in particular, is associated with peroxisome proliferation.
- Oxidative Stress: The metabolism of long-chain alcohols can lead to the production of reactive oxygen species (ROS), potentially inducing oxidative stress. This can, in turn, activate various stress-response pathways, such as the Nrf2 pathway, and contribute to cellular damage.
- Mitochondrial Effects: Some studies on related compounds suggest potential effects on mitochondrial function. This could involve alterations in the electron transport chain and ATP production.

Further research is needed to elucidate the specific signaling pathways that may be modulated by **2-Methyl-1-heptanol** and its metabolites.

Conclusion

This technical guide provides a comprehensive toxicological assessment of **2-Methyl-1-heptanol** based on a read-across approach from structurally similar 2-alkyl-1-alkanols, primarily 2-ethyl-1-hexanol. The available data suggest that **2-Methyl-1-heptanol** is likely to have low acute oral and dermal toxicity, but may be moderately toxic upon inhalation. It is expected to be a skin and severe eye irritant, but not a skin sensitizer. Genotoxicity is not anticipated. Repeated exposure may lead to effects on the liver. The primary metabolite is expected to be 2-methylheptanoic acid, which may interact with PPAR signaling pathways. It is important to reiterate that these conclusions are based on a read-across approach and should be confirmed with direct experimental data on **2-Methyl-1-heptanol** where possible, especially for regulatory purposes.

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